![molecular formula C17H24N4O2 B2536021 tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate CAS No. 2094920-12-2](/img/structure/B2536021.png)
tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate
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Overview
Description
“tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2094920-12-2 . It has a molecular weight of 316.4 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N4O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9,18H2,1-3H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 316.4 . More specific physical and chemical properties, such as solubility, melting point, and boiling point, are not provided in the search results.Scientific Research Applications
Anticancer Drug Synthesis
tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate serves as a significant intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from commercially available precursors has been optimized, yielding a high total yield of 71.4%. This optimization is crucial for developing effective drugs that can overcome resistance problems not yet addressed by clinical trials, highlighting its importance in cancer therapeutics research (Zhang et al., 2018).
Biologically Active Benzimidazole Compounds
Another study focuses on synthesizing tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for producing biologically active benzimidazole compounds. These compounds are synthesized through a low-cost and efficient method, contributing to the field of medicinal chemistry and drug development (Ya-hu, 2010).
Antibacterial and Anthelmintic Activity
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, showing poor antibacterial but moderate anthelmintic activity. This finding opens avenues for its potential use in developing treatments for parasitic infections, demonstrating its relevance in pharmacological research (Sanjeevarayappa et al., 2015).
Advanced Organic Synthesis Techniques
Research on tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate highlights its role as an intermediate in synthesizing crizotinib, a drug used in cancer treatment. The synthesis involves advanced organic chemistry techniques, showcasing the compound's versatility in drug synthesis and its contribution to developing new therapeutic agents (Kong et al., 2016).
Enantioselective Synthesis
The compound's derivative, tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, is used in enantioselective synthesis, producing chiral compounds with high selectivity. This is crucial for synthesizing drugs with specific stereochemical requirements, underlining the importance of such intermediates in producing enantiomerically pure pharmaceuticals (Marin et al., 2004).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(6-amino-1H-benzimidazol-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9,18H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNXYYYWFQSZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2094920-12-2 |
Source
|
Record name | tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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